Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth

Description

Properties

CAS No. |

58034-29-0 |

|---|---|

Molecular Formula |

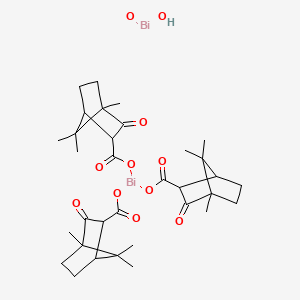

C33H46Bi2O11 |

Molecular Weight |

1036.7 g/mol |

IUPAC Name |

bis[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl)oxy]bismuthanyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxy(oxo)bismuthane |

InChI |

InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;+1;+3;;/p-4 |

InChI Key |

JVJYGLPCNVDYAZ-UHFFFAOYSA-J |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)O[Bi](OC(=O)C3C4CCC(C3=O)(C4(C)C)C)OC(=O)C5C6CCC(C5=O)(C6(C)C)C)C)C.O[Bi]=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Bismuth(III) salts : Commonly BiCl3 or Bi(NO3)3 are used as bismuth sources.

- 2-Oxobornane-3-carboxylic acid : The ligand precursor, which can be synthesized or isolated from norbornane derivatives.

- Base or hydroxyoxy source : To facilitate deprotonation and coordination.

Typical Reaction Pathways

- Direct reaction of bismuth(III) salts with carboxylic acid ligands : The bismuth salt is reacted with the 2-oxobornane-3-carboxylic acid under controlled pH to form the bismuth carboxylate complex.

- Use of hydroxyoxy ligands or hydroxide ions : Hydroxyoxy groups can be introduced by adding hydroxide or hydroxy-containing reagents to the reaction mixture, promoting the formation of hydroxy-bridged bismuth complexes.

- Solvent choice : Polar solvents such as water, alcohols, or mixtures with organic solvents (e.g., acetone derivatives) are used to dissolve reactants and control the reaction environment.

Detailed Preparation Method

Stepwise Synthesis Protocol

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of BiCl3 in aqueous acidic medium | Room temperature, stirring | Ensures bismuth salt is fully dissolved |

| 2 | Preparation of 2-oxobornane-3-carboxylic acid solution | Dissolved in minimal organic solvent or water | May require mild heating for solubility |

| 3 | Slow addition of ligand solution to bismuth salt solution | Controlled pH (~5-7), stirring | Avoids precipitation of bismuth hydroxides |

| 4 | Addition of hydroxyoxy source (e.g., dilute NaOH or hydroxy-containing ligand) | Dropwise, monitoring pH | Facilitates hydroxy bridging |

| 5 | Stirring and aging of mixture | Several hours to overnight, room temperature or mild heating (30-50°C) | Promotes complex formation and crystallization |

| 6 | Isolation of product | Filtration or centrifugation | Washing with cold solvent to purify |

| 7 | Drying under vacuum | Ambient or mild heat | Yields solid Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth |

Reaction Equation (Simplified)

$$

2 \text{BiCl}_3 + 2 \text{(2-oxobornane-3-carboxylic acid)} + \text{hydroxyoxy source} \rightarrow \text{this compound} + 6 \text{HCl}

$$

Research Findings and Optimization

Influence of pH and Hydroxyoxy Source

Solvent Effects

- Use of mixed solvents (water with acetone derivatives) improves solubility of organic ligands and bismuth salts, facilitating homogeneous reaction conditions.

- Polar aprotic solvents can stabilize intermediate species and influence crystallization.

Temperature and Time

- Mild heating (30-50°C) accelerates complexation without decomposing sensitive ligands.

- Aging time of 12-24 hours ensures complete coordination and crystallization.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Range/Value | Effect on Product |

|---|---|---|

| Bismuth salt | BiCl3, 0.1 M | Source of Bi(III) |

| Ligand concentration | 0.1 - 0.2 M | Stoichiometric balance critical |

| Hydroxyoxy source | NaOH or hydroxy-containing ligand, 0.05 - 0.1 M | Controls bridging and complex stability |

| pH | 5.0 - 7.0 | Prevents hydrolysis, favors complexation |

| Solvent | Water/acetone (1:1 v/v) | Enhances solubility and reaction homogeneity |

| Temperature | 25 - 50 °C | Influences reaction rate and crystallization |

| Reaction time | 12 - 24 hours | Ensures complete complex formation |

| Yield | 70 - 85% | Dependent on purity and isolation method |

Analytical Characterization Supporting Preparation

- X-ray crystallography confirms the polymeric or dimeric structure with bismuth centers bridged by carboxylate and hydroxyoxy groups.

- Infrared spectroscopy (IR) shows characteristic carboxylate stretching bands and Bi–O vibrations.

- Thermogravimetric analysis (TGA) indicates thermal stability related to hydroxyoxy coordination.

- Elemental analysis confirms stoichiometry consistent with the proposed formula.

Chemical Reactions Analysis

Types of Reactions

Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

Reduction: It can be reduced to lower oxidation state bismuth species.

Substitution: Ligand exchange reactions can occur, where the carboxylate or oxo ligands are replaced by other ligands

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of bismuth complexes with different ligands .

Scientific Research Applications

Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring bismuth-based catalysts.

Biology: The compound has shown potential as an antimicrobial agent due to its bismuth content.

Medicine: Research is ongoing into its use in treating gastrointestinal disorders and as a component in radiopharmaceuticals.

Industry: It is utilized in the production of advanced materials, including bismuth-containing polymers and nanomaterials .

Mechanism of Action

The mechanism by which Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth exerts its effects involves the interaction of the bismuth atoms with biological molecules or substrates. In antimicrobial applications, bismuth ions can disrupt microbial cell walls and interfere with enzyme function. In catalysis, the bismuth centers facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Bismuth Camphocarbonate (CAS 19495-28-4)

Structural and Functional Differences :

The dibismuth core may enhance stability or modify reactivity compared to monobismuth analogs. The hydroxyoxy group could influence solubility or bioavailability.

Lead-Based Organometallics (e.g., Dibromo(diphenyl)plumbane)

Toxicity and Stability :

Structural Contrast :

- Lead compounds often feature simpler ligands (e.g., halides, alkyl groups) compared to the complex bicyclic ligands in bismuth analogs.

Other Bismuth Carboxylates

While specific data is scarce, bismuth carboxylates generally exhibit:

- Low aqueous solubility : Correlated with high molecular weight and lipophilic ligands .

- Thermal stability : Enhanced by aromatic or rigid ligands like 2-oxobornane .

Physicochemical and Environmental Behavior

- Partition Coefficients: Bismuth compounds like this compound likely have high octanol/water partition coefficients (log P) due to bulky ligands, similar to PAHs where log P correlates with sediment adsorption .

- Synthesis Complexity : Multi-step procedures involving ligands like 2-oxobornane-3-carboxylic acid (as seen in coumarin derivatives ) suggest challenges in stereochemical control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.